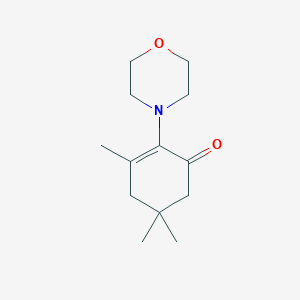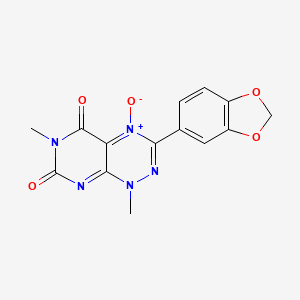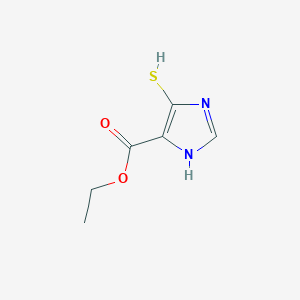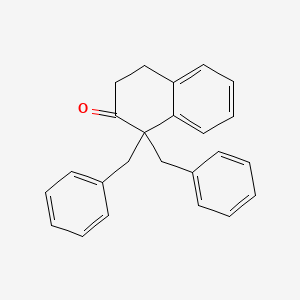
2(1H)-Naphthalenone, 3,4-dihydro-1,1-bis(phenylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2(1H)-Naphthalenone, 3,4-dihydro-1,1-bis(phenylmethyl)-: is an organic compound that belongs to the class of naphthalenones. These compounds are characterized by a naphthalene ring system with a ketone functional group. The presence of phenylmethyl groups adds to its complexity and potential reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Naphthalenone, 3,4-dihydro-1,1-bis(phenylmethyl)- typically involves the following steps:
Formation of the Naphthalenone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Phenylmethyl Groups: The phenylmethyl groups can be introduced via Friedel-Crafts alkylation using benzyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production methods might involve:
Batch Processing: Using large reactors to carry out the synthesis in stages.
Continuous Flow Chemistry: For more efficient and scalable production.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation to form more oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or alcohols.
Major Products
Oxidation Products: Carboxylic acids or quinones.
Reduction Products: Alcohols.
Substitution Products: Various substituted naphthalenones.
Wissenschaftliche Forschungsanwendungen
2(1H)-Naphthalenone, 3,4-dihydro-1,1-bis(phenylmethyl)-:
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions.
Medicine: Possible applications in drug development.
Industry: Used in the manufacture of dyes, fragrances, and other chemicals.
Wirkmechanismus
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Generally, it might interact with enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Naphthalenone: Lacks the phenylmethyl groups.
2-Naphthalenone: Similar core structure but different substituents.
Benzophenone: Contains phenyl groups but lacks the naphthalene ring.
Uniqueness
The presence of both the naphthalenone core and the phenylmethyl groups makes 2(1H)-Naphthalenone, 3,4-dihydro-1,1-bis(phenylmethyl)-
Eigenschaften
CAS-Nummer |
57335-54-3 |
|---|---|
Molekularformel |
C24H22O |
Molekulargewicht |
326.4 g/mol |
IUPAC-Name |
1,1-dibenzyl-3,4-dihydronaphthalen-2-one |
InChI |
InChI=1S/C24H22O/c25-23-16-15-21-13-7-8-14-22(21)24(23,17-19-9-3-1-4-10-19)18-20-11-5-2-6-12-20/h1-14H,15-18H2 |
InChI-Schlüssel |
VKGPUXOGWGGULY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)C(C2=CC=CC=C21)(CC3=CC=CC=C3)CC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


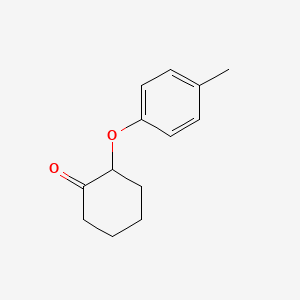

![[1,1'-Biphenyl]-4-yl bis(2,5-dimethylphenyl) phosphate](/img/structure/B14618673.png)

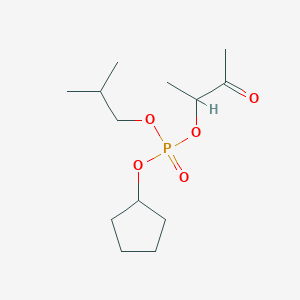
![9-Methyl-9-[4-(methylsulfanyl)phenyl]-9H-fluorene](/img/structure/B14618699.png)
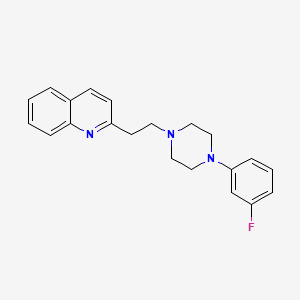
![2-{4-[(Propan-2-yl)sulfanyl]phenyl}-1H-indole](/img/structure/B14618702.png)
![2-Pyrrolidinone, 1-[(2-methyl-3-pyridinyl)methyl]-](/img/structure/B14618706.png)
![4-{2-[4'-(Heptyloxy)[1,1'-biphenyl]-4-yl]ethyl}benzonitrile](/img/structure/B14618709.png)
